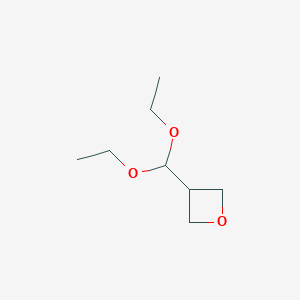

![molecular formula C18H16N2O2S B2879025 N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide CAS No. 477710-05-7](/img/structure/B2879025.png)

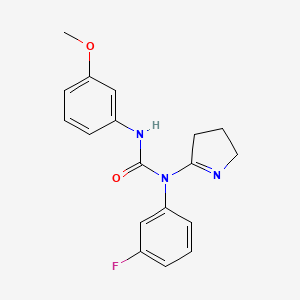

N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide, also known as CPCCOEt, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained considerable attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Aplicaciones Científicas De Investigación

Stereoselective Cycloaddition Reactions An unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a stereoselective method for the synthesis of cyclic sulfoximines. This technique emphasizes the role of the difluoro(phenylsulfonyl)methyl group in facilitating the cycloaddition reaction and its subsequent removal or substitution, transforming the difluorinated cyclic sulfoximines to cyclic sulfinamides (Ye et al., 2014).

Copper-Catalyzed Intermolecular Reactions Copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides form N-alkyl products, showcasing a method for functionalization at secondary C–H bonds. This research provides insights into the mechanism of amidation, highlighting the role of copper and tert-butoxyl radicals in the generation of N-alkyl products (Tran et al., 2014).

Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives A study synthesized and characterized several N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into their crystal structures and molecular conformations. This research emphasizes the cyclohexane ring's chair conformation and the stabilization of molecular conformation through intramolecular hydrogen bonds (Özer et al., 2009).

Highly Stereoselective Addition Reactions The addition of alkyl or aryl Grignard reagents to N-sulfinyl imines derived from substituted cyclohexanones proceeds with excellent diastereoselectivity. This method highlights the control of reaction selectivity by the ring substituent, enabling the employment of racemic tert-butanesulfinamide (McMahon & Ellman, 2004).

Synthesis of 4H-1,4-Benzothiazine Derivatives A new synthesis route for 2,4-disubstituted 4H-1,4-benzothiazine derivatives through the deprotonation and ring closure of specific isocyanides was demonstrated. This research underlines the utility of certain methylthiophenyl isocyanides in synthesizing benzothiazine derivatives, providing a new pathway for the generation of these compounds (Kobayashi et al., 2006).

Propiedades

IUPAC Name |

N-[3-cyano-4-(4-methylphenyl)sulfinylphenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-2-7-16(8-3-12)23(22)17-9-6-15(10-14(17)11-19)20-18(21)13-4-5-13/h2-3,6-10,13H,4-5H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDQKXIWXDVRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3CC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)

![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)

![N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2878960.png)

![4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2878962.png)